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Compound of Interest

Compound Name: VU590 dihydrochloride

Cat. No.: B1193725 Get Quote

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

VU590 dihydrochloride, a potent inhibitor of the renal outer medullary potassium channel

(Kir1.1 or ROMK) and the inwardly rectifying potassium channel Kir7.1, has emerged as a

significant pharmacological tool for probing the physiological roles of these channels. Its

discovery through high-throughput screening and subsequent characterization have provided

valuable insights into the structure-function relationships of Kir channels and have paved the

way for the development of more selective inhibitors with therapeutic potential. This technical

guide provides a comprehensive overview of the discovery, development, mechanism of action,

and experimental protocols related to VU590 dihydrochloride.

Discovery and Screening
VU590 was identified from a high-throughput screen of approximately 225,000 small molecules

from the NIH Molecular Libraries Small-Molecule Repository.[1] The primary screening assay

utilized a fluorescence-based thallium flux methodology to identify modulators of Kir1.1 channel

activity.

High-Throughput Screening Protocol: Thallium Flux
Assay
The thallium (Tl+) flux assay is a robust method for assessing the function of potassium

channels in a high-throughput format. It relies on the principle that Tl+ can permeate K+
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channels and that its intracellular accumulation can be detected by a Tl+-sensitive fluorescent

dye.

Experimental Protocol:

Cell Culture: A stable cell line expressing the target Kir channel (e.g., Kir1.1) is cultured in

384-well microplates.

Dye Loading: The cells are loaded with a Tl+-sensitive fluorescent dye, such as FluoZin-2, by

incubation with the acetoxymethyl (AM) ester form of the dye. Probenecid may be included

to inhibit organic anion transporters and improve dye retention.

Compound Addition: Test compounds, including VU590, are added to the wells at various

concentrations.

Thallium Stimulation: A solution containing Tl+ is added to the wells to initiate influx through

the open Kir channels.

Fluorescence Reading: The change in intracellular fluorescence is monitored over time using

a kinetic imaging plate reader. Inhibition of the channel results in a decreased rate of Tl+

influx and a correspondingly lower fluorescent signal.

Pharmacological Profile
VU590 dihydrochloride is a potent inhibitor of Kir1.1 and a moderately potent inhibitor of

Kir7.1. It exhibits selectivity over other members of the inwardly rectifying potassium channel

family, such as Kir2.1 and Kir4.1.
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Target IC50 Species Assay Reference

Kir1.1 (ROMK) 290 nM Rat
Electrophysiolog

y
[2]

294 nM Not Specified Not Specified [3]

Kir7.1 8 µM Human
Electrophysiolog

y
[2]

Kir2.1 No effect Human
Electrophysiolog

y
[4]

Kir4.1 No effect Human
Electrophysiolog

y
[4]

Kir2.3 Not Specified Human Not Specified [4]

Kir6.2/SUR1 > 50 µM Mouse/Hamster
Electrophysiolog

y
[4]

Mechanism of Action
Electrophysiological studies have revealed that VU590 acts as an intracellular pore blocker of

Kir1.1 and Kir7.1 channels.[5] Its binding is voltage- and potassium-dependent, suggesting that

the binding site is located within the ion conduction pathway and is accessible from the

cytoplasm.[1][6]

Molecular Determinants of Binding
Site-directed mutagenesis studies have identified asparagine 171 (N171) in the pore-lining

region of Kir1.1 as a critical residue for high-affinity block by VU590.[5] Mutation of this residue

significantly reduces the inhibitory potency of the compound. The binding mode of VU590 to

Kir7.1 appears to be different, with residues E149 and A150 playing a more critical role.[5]

Experimental Protocols
Synthesis of VU590 Dihydrochloride
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The chemical name for VU590 is 7,13-bis[(4-nitrophenyl)methyl]-1,4,10-trioxa-7,13-

diazacyclopentadecane. The dihydrochloride salt is typically used in biological experiments.

While a detailed, step-by-step synthesis protocol is not readily available in the public domain,

the synthesis has been described in the literature.[4] The general approach likely involves the

alkylation of the macrocyclic diamine, 1,4,10-trioxa-7,13-diazacyclopentadecane, with 4-

nitrobenzyl halide, followed by conversion to the dihydrochloride salt.

Whole-Cell Patch-Clamp Electrophysiology
This technique is the gold standard for characterizing the effects of compounds on ion channel

function with high temporal and voltage resolution.

Experimental Protocol for Kir1.1 and Kir7.1:

Cell Preparation: HEK-293 cells stably or transiently expressing the Kir channel of interest

are used for recordings.

Pipette and Bath Solutions:

Pipette Solution (Intracellular): Contains (in mM): 140 KCl, 1 MgCl2, 10 HEPES, and 1

EGTA, with the pH adjusted to 7.3 with KOH.

Bath Solution (Extracellular): Contains (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, and

10 HEPES, with the pH adjusted to 7.4 with NaOH.

Recording Configuration: Whole-cell patch-clamp recordings are established.

Voltage Protocol: To elicit Kir currents, cells are typically held at a holding potential of -70 mV

or -80 mV. Voltage ramps or steps to various potentials (e.g., from -120 mV to +60 mV) are

then applied to generate current-voltage (I-V) relationships.

Compound Application: VU590 dihydrochloride is dissolved in the bath solution and

perfused onto the cell to determine its effect on the channel currents.

Signaling Pathways and Physiological Relevance
The inhibition of Kir1.1 and Kir7.1 by VU590 has significant implications for cellular function in

various tissues, most notably the kidney and the eye.
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Kir1.1 (ROMK) in the Kidney
In the thick ascending limb of the loop of Henle, Kir1.1 is crucial for potassium recycling across

the apical membrane, which is essential for the function of the Na-K-2Cl cotransporter

(NKCC2) and, consequently, for salt reabsorption. In the collecting duct, Kir1.1 provides the

primary pathway for potassium secretion. Inhibition of Kir1.1 is therefore expected to have a

diuretic effect.
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Caption: Kir1.1 signaling in renal epithelial cells.
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Kir7.1 in the Retinal Pigment Epithelium (RPE)
In the RPE of the eye, Kir7.1 is highly expressed on the apical membrane and plays a critical

role in maintaining the potassium homeostasis of the subretinal space. This is vital for the

proper function and health of photoreceptor cells. Inhibition of Kir7.1 can disrupt this delicate

ionic balance, leading to impaired visual function.[7]
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Caption: Kir7.1 signaling in the retinal pigment epithelium.

Experimental Workflow
The discovery and characterization of a novel ion channel modulator like VU590 typically follow

a structured workflow.
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Caption: Experimental workflow for VU590 discovery.

Conclusion
VU590 dihydrochloride is a landmark small molecule in the field of inwardly rectifying

potassium channel pharmacology. Its discovery and development have not only provided a

valuable tool for basic research but have also validated Kir1.1 as a druggable target. The

detailed experimental protocols and understanding of its mechanism of action outlined in this

guide serve as a foundation for further investigation into the physiological and

pathophysiological roles of Kir1.1 and Kir7.1 and for the development of next-generation, highly

selective Kir channel modulators for therapeutic applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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